molecular formula C16H12N2O6 B14533921 7-Ethoxy-4-(5-nitrofuran-2-yl)quinoline-2-carboxylic acid CAS No. 62308-37-6

7-Ethoxy-4-(5-nitrofuran-2-yl)quinoline-2-carboxylic acid

Cat. No.: B14533921
CAS No.: 62308-37-6
M. Wt: 328.28 g/mol
InChI Key: LHJYOBNFNQSAEB-UHFFFAOYSA-N
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Description

7-Ethoxy-4-(5-nitrofuran-2-yl)quinoline-2-carboxylic acid: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. This compound features a quinoline core substituted with an ethoxy group at the 7th position, a nitrofuran moiety at the 4th position, and a carboxylic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-4-(5-nitrofuran-2-yl)quinoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of aniline derivatives with aldehydes or ketones, followed by cyclization and functionalization steps. For example, the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction are well-known methods for constructing the quinoline ring system .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-4-(5-nitrofuran-2-yl)quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Ethoxy-4-(5-nitrofuran-2-yl)quinoline-2-carboxylic acid involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells .

Properties

CAS No.

62308-37-6

Molecular Formula

C16H12N2O6

Molecular Weight

328.28 g/mol

IUPAC Name

7-ethoxy-4-(5-nitrofuran-2-yl)quinoline-2-carboxylic acid

InChI

InChI=1S/C16H12N2O6/c1-2-23-9-3-4-10-11(14-5-6-15(24-14)18(21)22)8-13(16(19)20)17-12(10)7-9/h3-8H,2H2,1H3,(H,19,20)

InChI Key

LHJYOBNFNQSAEB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC(=N2)C(=O)O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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